(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol
Description
Contextualization within Benzofuran (B130515) and Stilbene (B7821643) Chemistry
Benzofurans are a class of heterocyclic compounds composed of a fused benzene (B151609) and furan (B31954) ring. nih.gov This core structure is prevalent in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov The versatility of the benzofuran ring system makes it a privileged scaffold in the design of new drugs. nih.gov Numerous studies have focused on the synthesis and biological evaluation of benzofuran derivatives, highlighting their potential in treating a variety of diseases. mdpi.com
Stilbenes and their derivatives are another class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are found in various plant species and have garnered significant attention for their diverse pharmacological effects, which include antioxidant, neuroprotective, and anticancer activities. nih.gov The biological properties of stilbenes are often attributed to their ability to modulate various cellular signaling pathways. The study of stilbene chemistry has led to the identification of numerous compounds with therapeutic potential.
The hybridization of the benzofuran and stilbene moieties, as seen in (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, creates a novel class of compounds that may exhibit synergistic or unique biological activities, making them a compelling area for further investigation. rsc.org
Significance of the (Z)-Styryl Isomer in Biological and Chemical Systems
Isomerism, the phenomenon where molecules have the same molecular formula but different arrangements of atoms, is of paramount importance in pharmacology. nih.govsolubilityofthings.com Stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms, can exhibit markedly different pharmacokinetic and pharmacodynamic properties. nih.gov Geometric isomerism, a type of stereoisomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond, leading to cis (Z) and trans (E) isomers. solubilityofthings.com
The (Z)-styryl configuration in (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol dictates a specific three-dimensional shape that can profoundly influence its interaction with biological targets such as enzymes and receptors. In many instances, one geometric isomer is significantly more active than the other. For example, research on carbapenem (B1253116) antibiotics has shown that the Z-isomers can exhibit stronger protective effects in certain infection models and have slower rates of decomposition in mouse kidney homogenates compared to the naturally occurring E-isomers. nih.gov This highlights that the (Z)-isomer of a compound can possess a distinct and potentially more favorable biological profile. The specific geometry of the (Z)-isomer can lead to a better fit in the active site of a protein, resulting in enhanced biological activity.
Historical Overview of Related Compounds and Their Initial Research Interests
The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of benzofuran from coumarin (B35378) reported by Perkin. jocpr.com The furan ring system itself was discovered even earlier from the dry distillation of mucic acid. jocpr.com Initially, research was focused on the fundamental chemistry and synthesis of these heterocyclic compounds. Over time, the discovery of benzofuran derivatives in natural products with significant biological activities spurred interest in their medicinal applications. nih.gov
Stilbene research has a similarly rich history, with resveratrol (B1683913) being one of the most well-known examples, first isolated in 1940. The initial interest in stilbenes was largely due to their presence in traditional medicinal plants. The "French paradox," the observation of low coronary heart disease mortality in a population with a high-fat diet and red wine consumption, brought significant attention to resveratrol and other stilbenoids in the 1990s, leading to extensive research into their health benefits.
The convergence of these two fields, through the synthesis of benzofuran-stilbene hybrids, represents a more recent development aimed at creating novel molecular entities with enhanced or new biological properties. rsc.org
Current Research Landscape and Emerging Areas for (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol
The current research landscape for benzofuran and stilbene derivatives is vibrant, with a strong focus on their potential as therapeutic agents. A significant area of investigation is their application as anticancer agents, with numerous studies designing and synthesizing novel derivatives with potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Another major focus is on their antioxidant and anti-inflammatory properties, which are relevant to the treatment of a wide range of chronic diseases, including neurodegenerative disorders. nih.govnih.gov
For a molecule like (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, several emerging areas of research can be envisioned:
Anticancer Drug Development: Given the known anticancer properties of both benzofurans and stilbenes, this hybrid molecule is a prime candidate for evaluation as a novel anticancer agent. nih.gov Research could focus on its effects on cell proliferation, apoptosis, and specific cancer-related signaling pathways.
Neuroprotection: The neuroprotective effects of stilbenes and some benzofuran derivatives suggest that (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol could be investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: The specific (Z)-isomeric configuration provides a valuable opportunity for SAR studies. Comparing its biological activity with its (E)-isomer and other structural analogs would provide crucial insights into the pharmacophore and aid in the design of more potent and selective compounds.
Antioxidant and Anti-inflammatory Applications: The phenolic hydroxyl group and the stilbene moiety suggest inherent antioxidant potential. rsc.org Investigating its ability to scavenge free radicals and modulate inflammatory pathways could open up avenues for its use in conditions associated with oxidative stress and inflammation.
The unique combination of structural features in (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol makes it a compelling subject for future academic and industrial research in the quest for new and effective therapeutic agents.
Properties
Molecular Formula |
C18H16O4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C18H16O4/c1-20-15-8-13(9-16(11-15)21-2)4-3-12-7-14-5-6-22-18(14)17(19)10-12/h3-11,19H,1-2H3/b4-3- |
InChI Key |
AFRPSMUTJSFLBY-ARJAWSKDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC(=C3C(=C2)C=CO3)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C3C(=C2)C=CO3)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Z 5 3,5 Dimethoxystyryl Benzofuran 7 Ol and Its Analogues
Strategies for the Stereoselective Synthesis of the (Z)-Styryl Moiety
The central structural feature of the target molecule is the (Z)-configured styryl double bond. The stereoselective synthesis of (Z)-stilbenes and related styrenes is a well-researched area of organic chemistry, with several reliable methods available.
Key strategies include:
Wittig Reaction and its Variants: The classical Wittig reaction can provide variable E/Z selectivity. However, modifications such as the Horner-Wadsworth-Emmons (HWE) reaction, particularly using specific phosphonate (B1237965) reagents and reaction conditions (e.g., THF/KOtBu), can favor the formation of (E)-alkenes, though Z-selective variants exist. nih.gov For Z-alkene synthesis, non-stabilized or semi-stabilized ylides under salt-free conditions are typically employed. nih.gov A Wittig-type olefination was successfully used to generate a (Z,Z)-stilbene by combining a triphenylphosphine (B44618) salt with a dialdehyde (B1249045) under basic conditions. researchgate.net
Alkyne Reductions: The partial reduction of a corresponding diarylacetylene is a common and effective route to (Z)-stilbenes.
Lindlar's Catalyst: The palladium-based Lindlar's catalyst is a classic reagent for the syn-hydrogenation of alkynes to yield (Z)-alkenes. nih.gov
Hydrosilylation: The reaction of an alkyne with a silane, followed by protodesilylation, can also produce (Z)-alkenes. For instance, Sonogashira coupling to form a diarylacetylene, followed by hydrosilylation and subsequent treatment with a fluoride (B91410) source like TBAF, has been shown to yield (Z)-stilbenes. nih.gov
McMurry Coupling: This reductive coupling of two carbonyl compounds using a low-valent titanium reagent typically forms alkenes. While often leading to E-isomers for sterically bulky substrates, it has been surprisingly found that the McMurry coupling of acetophenones can predominantly yield the (Z)-isomer. chemrxiv.org
A summary of selected methods is presented below.
Table 1: Comparison of Synthetic Methods for (Z)-Styryl Moiety Formation| Method | Precursors | Key Reagents/Catalyst | Selectivity | Reference |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde, Phosphonium Salt | Base (e.g., n-BuLi) | Dependent on ylide stability and conditions | researchgate.net |
| HWE Reaction | Aldehyde, Phosphonate Ester | Base (e.g., NaH, KOtBu) | Generally E-selective, Z-selective variants exist | nih.gov |
| Alkyne Hydrogenation | Diarylacetylene | H₂, Lindlar's Catalyst | High Z-selectivity | nih.gov |
| Alkyne Hydrosilylation | Diarylacetylene | Silane, Pt/Rh/Ir catalyst, then TBAF | High Z-selectivity | nih.gov |
| McMurry Coupling | Acetophenones | TiCl₃/LiAlH₄ or TiCl₄/Zn | Predominantly Z-isomer for acetophenones | chemrxiv.org |
Approaches to the Benzofuran (B130515) Core Construction
The construction of the benzofuran ring system is the second critical aspect of the synthesis. Numerous methods have been developed, which can be broadly categorized into intramolecular cyclizations, metal-catalyzed coupling reactions, and rearrangement pathways.
Intramolecular cyclization is a powerful strategy that involves forming one of the key bonds of the furan (B31954) ring from a pre-functionalized aromatic precursor.
Cyclization of o-Alkynylphenols: The intramolecular hydroalkoxylation of o-alkynylphenols is a direct method to form the furan ring. This reaction can be catalyzed by various metals, including indium(III) halides, which promote a 5-endo-dig cyclization with high regioselectivity. mdpi.comorganic-chemistry.org
Cyclization of o-Alkenylphenols: Oxidative cyclization of o-cinnamyl phenols or o-hydroxystilbenes provides another route. mdpi.com This can be achieved using palladium catalysts or metal-free conditions with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]. mdpi.comorganic-chemistry.org
Cyclization of Ketones: Ketones with appropriate ortho-functionality can serve as precursors. A facile method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones in a transition-metal-free process. researchgate.netnih.gov Similarly, FeCl₃ can mediate the intramolecular cyclization of electron-rich aryl ketones. mdpi.comacs.org
Table 2: Selected Intramolecular Cyclization Methods for Benzofuran Synthesis
| Precursor Type | Key Reagents/Catalyst | Bond Formed (Typical) | Reference |
|---|---|---|---|
| o-Alkynylphenol | InI₃ | O-C2 | mdpi.comorganic-chemistry.org |
| o-Hydroxystilbene | PhI(OAc)₂, m-CPBA | O-C2 | mdpi.com |
| o-Bromobenzylketone | KOtBu | C3-C3a | researchgate.netnih.gov |
| Electron-rich Aryl Ketone | FeCl₃ | C7a-O | mdpi.comacs.org |
Transition metal catalysis offers a versatile toolbox for constructing the benzofuran scaffold, often by forming multiple bonds in a single pot.
Palladium and Copper Catalysis: The Sonogashira coupling of o-halophenols (especially o-iodophenols) with terminal alkynes is a cornerstone of benzofuran synthesis. acs.org The resulting o-alkynylphenol intermediate often cyclizes in situ or in a subsequent step, catalyzed by the same metal system (e.g., PdCl₂(PPh₃)₂) or a co-catalyst (CuI). nih.govjocpr.com Palladium nanoparticles have also been developed as a recyclable catalyst for this one-pot process. organic-chemistry.org
Nickel Catalysis: Nickel catalysts have been used to promote intramolecular nucleophilic addition of aryl halides to ketone moieties, providing a pathway to benzofuran derivatives. nih.govacs.org
A³ Coupling: A heterogeneous copper-catalyzed three-component reaction (A³ coupling) of a salicylaldehyde, an amine, and an alkyne can be followed by an intramolecular cyclization to furnish the benzofuran core. nih.gov
Table 3: Examples of Metal-Catalyzed Benzofuran Syntheses
| Reaction Type | Precursors | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, NEt₃ | One-pot synthesis of 2-substituted benzofurans | nih.gov |
| Intramolecular Addition | Aryl Halide with Ketone Moiety | Nickel Catalyst | Forms C-C bond to complete the furan ring | acs.org |
| A³ Coupling/Cyclization | Salicylaldehyde, Amine, Alkyne | Heterogeneous Cu-MOF | Multi-component reaction followed by cyclization | nih.gov |
Molecular rearrangements can provide elegant and sometimes unexpected entries into the benzofuran skeleton.
acs.orgacs.org-Sigmatropic Rearrangements: The Claisen rearrangement is a classic example. Propargyl ethers of phenols can rearrange to form allenyl intermediates that cyclize to 2-methylbenzofurans. jocpr.com More recently, a acs.orgacs.org-sigmatropic rearrangement of N-phenoxyacetamides has been developed as a general method for synthesizing oxa-heterocycles, including benzofurans. acs.org The use of trifluoroacetic anhydride (B1165640) (TFAA) can induce a acs.orgacs.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines to access dihydrobenzofurans, which can be subsequently converted to benzofurans. organic-chemistry.orgsigmaaldrich.comrsc.org
Benzopyran to Benzofuran Rearrangement: An unusual rearrangement of a benzopyran scaffold to a benzofuran has been reported, offering a novel synthetic pathway that was discovered serendipitously during the synthesis of coumarin (B35378) derivatives. nih.gov
Chalcone Rearrangement: A method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed based on the rearrangement of 2-hydroxychalcones. nih.gov
Total Synthesis Routes for (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol
As of this writing, a specific total synthesis for (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol has not been detailed in the surveyed literature. However, a plausible retrosynthetic analysis can be constructed based on the powerful methodologies described above.
A convergent strategy would be most efficient. Two potential disconnections are:
Styryl Bond Formation (Heck/Suzuki Coupling): This approach involves the late-stage formation of the styryl C-C bond. The synthesis would begin with the construction of a suitably protected 5-halo-benzofuran-7-ol (e.g., 5-iodo-7-(benzyloxy)benzofuran). Separately, (Z)-1,3-dimethoxy-5-vinylbenzene would be prepared. A palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, would connect the two fragments, followed by deprotection of the 7-hydroxyl group. The stereochemical integrity of the (Z)-alkene during the coupling would be a critical consideration.
Benzofuran Ring Formation: This strategy involves constructing the benzofuran ring onto a precursor that already contains the complete styryl moiety. One could synthesize an o-alkynylphenol bearing the (Z)-3,5-dimethoxystyryl group at the desired position. A subsequent intramolecular cyclization, perhaps catalyzed by indium or palladium, would then form the benzofuran core. mdpi.comorganic-chemistry.org For example, a Sonogashira coupling between 3-ethynyl-5-iodoresorcinol dimethyl ether and 3,5-dimethoxybenzaldehyde (B42067) could be followed by a Wittig reaction and subsequent cyclization to form the final product.
Directed Chemical Modifications and Derivatization Strategies
The core structure of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol offers multiple sites for chemical modification to explore structure-activity relationships (SAR) for various biological targets. rsc.orgrsc.org
Modification of the 7-Hydroxy Group: The phenolic hydroxyl group is a prime target for derivatization. It can be alkylated or acylated to produce ethers and esters, respectively. rsc.org These modifications can modulate the compound's lipophilicity and hydrogen bonding capacity.
Electrophilic Aromatic Substitution: The benzofuran ring is electron-rich and can undergo electrophilic substitution reactions such as halogenation (bromination, chlorination). nih.govresearchgate.net Introducing halogen atoms is a common strategy in medicinal chemistry to enhance biological activity. nih.gov
Hybrid Molecule Synthesis: The benzofuran scaffold can be fused or linked to other heterocyclic systems known for their biological activities. Studies have shown the synthesis of hybrid molecules incorporating moieties like thiazolidinone, quinazolinone, imidazole, and pyrimidine, which can lead to potent anticancer or antimicrobial agents. rsc.orgnih.govresearchgate.net
Modification of the Styryl Linker: While potentially affecting the (Z)-geometry, the double bond could be a target for reactions like epoxidation or dihydroxylation to introduce new functional groups and stereocenters.
Demethylation/Alkylation of Methoxy (B1213986) Groups: The methoxy groups on the styryl ring can be demethylated to reveal hydroxyl groups, which can then be further functionalized, allowing for a wide exploration of substituent effects.
These strategies highlight the versatility of the styrylbenzofuran scaffold for generating diverse chemical libraries for drug discovery programs. rsc.orgnih.gov
Functionalization at the Benzofuran-7-ol Position
The phenolic hydroxyl group at the C-7 position of the benzofuran ring is a prime site for chemical modification due to its reactivity. Standard synthetic transformations can be employed to generate a library of analogues with varied lipophilicity, hydrogen-bonding capability, and steric bulk. Key functionalization strategies include O-alkylation, O-acylation, and etherification.
O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters under basic conditions. For instance, reaction with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) yields the corresponding ethers. Similarly, acylation using acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) affords ester derivatives. These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups.
Etherification with Functionalized Moieties: More complex ethers can be synthesized to improve pharmacokinetic properties. For example, Williamson ether synthesis with reagents like 2-(dimethylamino)ethyl chloride introduces a basic amino group, which can enhance water solubility.
| Derivative Name | Reagents and Conditions | Expected Outcome |
|---|---|---|
| (Z)-7-methoxy-5-(3,5-dimethoxystyryl)benzofuran | CH₃I, K₂CO₃, Acetone, reflux | Introduction of a small, lipophilic methyl ether. |
| (Z)-5-(3,5-dimethoxystyryl)benzofuran-7-yl acetate | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | Conversion of the phenol (B47542) to an ester, masking the hydrogen-bond donating ability. |
| (Z)-7-(benzyloxy)-5-(3,5-dimethoxystyryl)benzofuran | Benzyl bromide, K₂CO₃, DMF, rt | Introduction of a bulky, lipophilic benzyl group. |
| 2-((Z)-5-(3,5-dimethoxystyryl)benzofuran-7-yloxy)-N,N-dimethylethan-1-amine | 2-(Dimethylamino)ethyl chloride, NaH, THF, 0 °C to rt | Incorporation of a water-solubilizing amino group. |
Substituent Variations on the Dimethoxystyryl Moiety
The synthesis of such stilbene (B7821643) analogues typically involves Wittig or Horner-Wadsworth-Emmons reactions between a substituted benzofuran-5-carbaldehyde and an appropriately substituted benzylphosphonium salt or phosphonate ester. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed. rsc.org For example, coupling a 5-halobenzofuran derivative with a substituted styrene (B11656) or styrylboronic acid can provide access to a wide range of analogues.
| Target Analogue Structure | Synthetic Strategy | Key Precursors |
|---|---|---|
| Styryl ring with varied alkoxy groups (e.g., 3,4,5-trimethoxy) | Wittig Reaction | 7-(tert-Butyldimethylsilyloxy)benzofuran-5-carbaldehyde and (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide |
| Styryl ring with electron-withdrawing groups (e.g., 4-fluoro) | Heck Coupling | 5-Vinylbenzofuran-7-ol and 1-bromo-4-fluorobenzene (B142099) with a Pd catalyst |
| Styryl ring with heterocyclic substituents (e.g., pyridyl) | Suzuki Coupling | 5-(Boronic acid pinacol (B44631) ester)benzofuran-7-ol and a bromopyridine derivative |
| Styryl ring with hydroxyl groups (e.g., 3,5-dihydroxy) | Demethylation | (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol treated with BBr₃ |
Introduction of Heterocyclic Ring Systems
Incorporating additional heterocyclic rings into the benzofuran-stilbene scaffold can lead to novel compounds with unique pharmacological profiles. rsc.orgnih.gov These rings can be attached at various positions, most commonly through the functionalization of the benzofuran core or the styryl moiety.
One common approach involves converting the C-7 hydroxyl group into a triflate (trifluoromethanesulfonate), which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with heterocyclic boronic acids or amines. researchgate.net Another strategy is to build a new heterocyclic ring onto the benzofuran nucleus. For example, reactions involving precursors like 2-acetylbenzofurans can lead to the formation of fused or appended pyrazole, thiazole, or isoxazole (B147169) rings. researchgate.netresearchgate.net
| Target Hybrid Structure | Synthetic Method | Key Reaction | Reference Principle |
|---|---|---|---|
| Benzofuran linked to a pyridine at C-7 | Suzuki Coupling | Reaction of the C-7 triflate with pyridine-3-boronic acid. | researchgate.net |
| Benzofuran linked to a piperazine (B1678402) at C-7 | Buchwald-Hartwig Amination | Coupling of the C-7 triflate with piperazine. | researchgate.net |
| Thiazole ring attached to the benzofuran core | Hantzsch Thiazole Synthesis | Reaction of a 2-(bromoacetyl)benzofuran derivative with a thioamide. | researchgate.net |
| Pyrazole ring fused to the benzofuran | Condensation Reaction | Reaction of a benzofuran-β-ketoester with hydrazine. | researchgate.net |
Green Chemistry Approaches and Sustainable Synthetic Practices
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. nih.gov The synthesis of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol and its analogues can be made more sustainable by adopting green chemistry principles.
Catalyst-Free and Alternative Energy Sources: Some synthetic routes to benzofurans can proceed without a metal catalyst, for instance, through catalyst-free cascade reactions. acs.org The use of visible-light-mediated reactions is another green approach, often allowing for reactions to occur at room temperature and reducing energy consumption. nih.govmdpi.com For example, a visible-light-induced cyclization of an appropriate precursor could form the benzofuran ring under mild conditions.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainable synthesis. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used in the synthesis of benzofuran derivatives. acs.org Water is another excellent green solvent for certain reactions, such as copper-catalyzed transformations leading to benzofuran cores. organic-chemistry.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference Principle |
|---|---|---|---|
| Use of Renewable Feedstocks | Starting from plant-derived phenols like phloroglucinol. | Reduces reliance on petrochemicals. | researchgate.net |
| Alternative Solvents | Employing Deep Eutectic Solvents (DES) or water for cyclization steps. | Reduces toxicity and environmental impact of the process. | acs.org |
| Energy Efficiency | Utilizing visible-light photoredox catalysis for C-H functionalization or cyclization. | Mild reaction conditions, lower energy consumption. | nih.govmdpi.com |
| Waste Prevention (Atom Economy) | One-pot, multi-component reactions to assemble the core structure. | Fewer purification steps, less solvent waste, higher overall yield. | acs.orgorganic-chemistry.org |
Mechanistic Investigations of Biological Interactions of Z 5 3,5 Dimethoxystyryl Benzofuran 7 Ol Derivatives
Exploration of Cellular and Molecular Targets
Enzyme Inhibition Studies
Derivatives of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, which combine a benzofuran (B130515) core with a stilbene-like moiety, have been investigated for their potential to inhibit various enzymes. Research into related benzofuran and stilbene (B7821643) compounds provides insights into their potential enzymatic targets.
DNA Topoisomerase II: DNA topoisomerases are crucial enzymes in DNA replication and transcription. Certain benzofuroquinolinediones, which are derivatives of benzofuran, have demonstrated significant inhibitory activity against human topoisomerase II. For instance, some of these compounds exhibited more potent inhibition than etoposide, a known topoisomerase II inhibitor. Specifically, compounds 8d and 8i from a studied series showed IC50 values of 1.19 µM and 0.68 µM, respectively, against topoisomerase II researchgate.net.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by Helicobacter pylori. A series of benzofuran-based-thiazolidinone analogues have been synthesized and evaluated for their urease inhibitory potential. Several of these compounds displayed potent inhibition, with IC50 values ranging from 1.2 to 23.50 µM, which is comparable to or better than the standard drug thiourea (IC50 value of 21.40 µM) nih.gov.
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a strategy for treating Alzheimer's disease. A number of N-glycosyl benzofuran derivatives have been synthesized and tested for their AChE inhibitory activity. One of the most effective compounds, N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide (5a) , demonstrated an inhibitory rate of 84% nih.gov. Furthermore, a series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium moiety were found to be potent dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. Compound 5b in this series was the most active against acetylcholinesterase, with an IC50 value of 52 nM frontiersin.orgnih.gov.
5-Lipoxygenase (5-LOX): 5-LOX is an enzyme involved in the inflammatory pathway. Benzofuran derivatives have been explored as 5-lipoxygenase inhibitors. For example, a series of 2-substituted benzofuran hydroxamic acids were found to be potent inhibitors of this enzyme. The most potent in vitro inhibitors from this series were N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (12) and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuran-yl]ethyl]-5-oxopentanoate (17) , both with IC50 values of 40 nM mdpi.com.
Table 1: Enzyme Inhibitory Activities of Benzofuran Derivatives
| Enzyme | Derivative Compound | IC50/Inhibitory Rate |
|---|---|---|
| DNA Topoisomerase II | Benzofuroquinolinedione 8d | 1.19 µM |
| DNA Topoisomerase II | Benzofuroquinolinedione 8i | 0.68 µM |
| Urease | Benzofuran-based-thiazolidinone analogue 1 | 1.2 µM |
| Urease | Benzofuran-based-thiazolidinone analogue 5 | 1.4 µM |
| Acetylcholinesterase | N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide (5a) | 84% inhibition |
| Acetylcholinesterase | 5,6-Dimethoxybenzofuran-3-one derivative 5b | 52 nM |
| 5-Lipoxygenase | N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (12) | 40 nM |
| 5-Lipoxygenase | Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuran-yl]ethyl]-5-oxopentanoate (17) | 40 nM |
Protein-Ligand Binding Interactions
The interaction of benzofuran derivatives with proteins is a key aspect of their biological activity. Molecular docking studies have been employed to understand the binding modes of these compounds with their protein targets. For instance, in the case of urease inhibition by benzofuran-based-thiazolidinone analogues, molecular docking revealed the binding interactions of these compounds within the active site of the enzyme nih.gov.
Furthermore, the binding of 4-nitrophenyl-functionalized benzofuran and benzodifuran derivatives to bovine serum albumin (BSA) has been investigated. These studies, combining circular dichroism spectroscopy and molecular docking, showed that these compounds can alter the secondary structure of the protein. The monofuran derivative was found to be housed within the protein's interior, while the difuran derivative was predicted to bind to the albumin surface mdpi.comresearchgate.net. Fluorescence spectroscopy confirmed different binding affinities for these derivatives, with dissociation constants (kD) in the nanomolecular range mdpi.comresearchgate.net. Specifically, the monofuran derivative (BF1) showed a higher affinity (kD = 28.4 ± 10.1 nM) compared to the difuran derivative (BDF1) (kD = 142.4 ± 64.6 nM) mdpi.comresearchgate.net.
Modulation of Gene Expression and Signal Transduction Pathways
Benzofuran derivatives have been shown to influence gene expression and key signaling pathways involved in cellular processes. One study on a benzofuran derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) , investigated its effects on hepatocellular carcinoma (HCC) cells with a mutated p53 gene. BMBF was found to downregulate the expression of p53, a critical tumor suppressor protein. This downregulation subsequently suppressed integrin α7, epithelial-mesenchymal transition (EMT), and MMP-9, all of which are involved in cancer metastasis. The study indicated that BMBF deactivates the FAK/AKT signaling pathway downstream of integrin α7 mdpi.com. These findings suggest that benzofuran derivatives can modulate complex signaling networks that are often dysregulated in disease.
Cellular Response Modulations
Antiproliferative Mechanisms in Cell Lines
Derivatives of stilbene and benzofuran have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity are multifaceted and can involve the induction of apoptosis and interference with cell division.
A study on constituents from the stem bark of Morus nigra L. investigated the antiproliferative effects of several stilbene and benzofuran derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Among the tested compounds, kuwanon C , a prenylated flavonoid with a benzofuran moiety, showed the highest antiproliferative activity with IC50 values of 9.54 µM against HepG2 and 3.92 µM against MCF-7 cells nih.gov. Another compound, a newly synthesized stilbene derivative, 2',3,4'-trimethoxy-5-hydroxy-trans-stilbene , also showed remarkable activity against MCF-7 cells with an IC50 of 12.5 µM nih.gov.
Benzofuran-isatin conjugates have also been identified as potent anticancer agents. One such conjugate, Compound 5a , was shown to reduce the proliferation, migration, and invasion of colorectal cancer cell lines (HT29 and SW620). Mechanistic studies revealed that this compound upregulates the tumor suppressor p53, leading to apoptosis frontiersin.org.
Furthermore, some benzothiazole derivatives incorporating a trimethoxyphenyl scaffold, which is also present in the subject compound's stilbene portion, have been identified as potent inhibitors of tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis. Compound 12a from this series exhibited potent antiproliferative activity against several prostate cancer cell lines with IC50 values in the low micromolar range nih.gov.
Table 2: Antiproliferative Activity of Stilbene and Benzofuran Derivatives
| Cell Line | Derivative Compound | IC50 |
|---|---|---|
| HepG2 (Liver Cancer) | Kuwanon C | 9.54 µM |
| MCF-7 (Breast Cancer) | Kuwanon C | 3.92 µM |
| MCF-7 (Breast Cancer) | 2',3,4'-trimethoxy-5-hydroxy-trans-stilbene | 12.5 µM |
| C42B (Prostate Cancer) | Benzothiazole derivative 12a | 2.81 µM |
| LNCAP (Prostate Cancer) | Benzothiazole derivative 12a | 4.31 µM |
| 22RV1 (Prostate Cancer) | Benzothiazole derivative 12a | 2.13 µM |
| PC3 (Prostate Cancer) | Benzothiazole derivative 12a | 2.04 µM |
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
Stilbenoids and benzofuran derivatives are recognized for their antimicrobial properties, acting through various mechanisms to inhibit the growth of bacteria and fungi.
The antimicrobial mechanisms of stilbenoids are diverse and can include targeting the cell membrane, leading to increased permeability and leakage of cellular contents. For example, some stilbenes have been shown to disrupt the bacterial membrane potential. Other mechanisms include targeting the cell wall, DNA, and essential cellular pathways nih.gov.
A study on benzofuran derivatives containing disulfide moieties demonstrated remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). The most potent compound, V40 , had an EC50 value of 0.28 µg/mL against Xoo. Proteomic analysis suggested that its antibacterial mechanism involves multiple cellular targets nih.gov.
Research on cicerfuran and related 2-arylbenzofurans and stilbenes has shown that stilbenes with a free hydroxyl group are active against both bacteria and fungi, with minimum inhibitory concentrations (MICs) in the range of 25-100 µg/ml. Cicerfuran itself was the only 2-arylbenzofuran in the study to show antimicrobial activity, with MICs as low as 25 µg/ml researchgate.net.
Furthermore, benzofuran derivatives isolated from the fungus Penicillium crustosum have exhibited antimicrobial activities. One compound showed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL, while another displayed potent antifungal activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae mdpi.com.
Table 3: Antimicrobial Activity of Benzofuran and Stilbene Derivatives
| Microorganism | Derivative Compound | Activity (MIC/EC50) |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | Benzofuran derivative V40 | EC50 = 0.28 µg/mL |
| Bacillus subtilis | Stilbene derivative with free hydroxyl | MIC = 25-100 µg/mL |
| Pseudomonas syringae | Stilbene derivative with free hydroxyl | MIC = 25-100 µg/mL |
| Aspergillus niger | Stilbene derivative with free hydroxyl | MIC = 25-100 µg/mL |
| Salmonella typhimurium | Benzofuran from P. crustosum | MIC = 12.5 µg/mL |
| Staphylococcus aureus | Benzofuran from P. crustosum | MIC = 12.5 µg/mL |
Antioxidant Activity and Reactive Oxygen Species Scavenging
The capacity of benzofuran derivatives to counteract oxidative stress is a key area of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. nih.gov ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components like lipids, proteins, and DNA. nih.govnih.gov
Compounds containing benzofuran scaffolds often exhibit significant antioxidant and radical scavenging properties. This activity is frequently attributed to the hydrogen-donating ability of hydroxyl groups on the aromatic ring, which can neutralize free radicals. Studies on various benzofuran-2-carboxamide and 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated their ability to scavenge radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), and inhibit lipid peroxidation in rat brain homogenates. nih.govmdpi.com For instance, a novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, isolated from Penicillium citrinum, showed potent free radical scavenging activity in the DPPH assay. nih.gov The antioxidant potential is often evaluated using cell-free assays like the DPPH assay and in cellular models, such as human skin fibroblasts, by measuring the reduction of intracellular ROS levels. mdpi.commdpi.com
Table 1: Antioxidant Activity of Representative Benzofuran Derivatives This table is illustrative and based on data from related compounds, not (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol itself.
| Compound Class | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Benzofuran-2-carboxamide Derivative | DPPH Scavenging | Radical Scavenging | Moderate Activity | nih.gov |
| Benzofuran-2-carboxamide Derivative | Lipid Peroxidation | Inhibition | Appreciable Activity | nih.gov |
| 3,3-disubstituted-3H-benzofuran-2-one | DPPH Scavenging | IC50 | Varies by substitution | mdpi.com |
| 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | DPPH Scavenging | IC20 | 10.39 µM | nih.gov |
Anti-inflammatory Pathway Modulation
Chronic inflammation is a critical factor in the progression of many diseases. Benzofuran derivatives have been shown to modulate key inflammatory signaling pathways. The anti-inflammatory mechanism of these compounds often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govmdpi.com These pathways are crucial for regulating the expression of pro-inflammatory mediators. nih.gov
In preclinical studies using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, various benzofuran hybrids have demonstrated the ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govmdpi.com The mechanism behind this suppression is often the inhibition of the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and the NF-κB pathway (IκBα, p65). nih.govmdpi.com By downregulating these pathways, benzofuran derivatives can effectively reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com
Table 2: Modulation of Inflammatory Pathways by Benzofuran Hybrids This table is illustrative and based on data from related compounds, not (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol itself.
| Compound | Cell Line | Target Pathway | Effect | Reference |
|---|---|---|---|---|
| Piperazine (B1678402)/Benzofuran Hybrid (5d) | RAW 264.7 | NF-κB | Inhibition of p65, IKKα/β, IκBα phosphorylation | nih.gov |
| Piperazine/Benzofuran Hybrid (5d) | RAW 264.7 | MAPK | Inhibition of ERK, JNK, p38 phosphorylation | nih.gov |
| Ailanthoidol Derivative (Compound 4) | RAW 264.7 | MAPK | Downregulation of activation | nih.gov |
| Fluorinated Benzofuran Derivatives | Macrophages | COX-2 / NOS2 | Inhibition of expression | mdpi.com |
Neuroprotective Mechanisms (e.g., Amyloid-beta Aggregation Inhibition)
The potential of benzofuran derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, is an active area of research. A key pathological hallmark of Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils. nih.gov Several benzofuran-based compounds have shown a potent ability to inhibit this aggregation process. nih.gov
The standard method for studying Aβ aggregation inhibition in vitro is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. nih.govnih.gov Benzofuran derivatives are hypothesized to interfere with the self-assembly of Aβ monomers, thereby preventing the formation of neurotoxic aggregates. Beyond inhibiting aggregation, these compounds can also protect neuronal cells from Aβ-induced toxicity. nih.gov In studies utilizing human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research, benzofuran derivatives have demonstrated cytoprotective effects against toxins like Aβ peptide and MPP+. nih.govresearchgate.netmdpi.com This neuroprotection is often linked to the compounds' antioxidant properties and their ability to modulate cell survival signaling pathways, such as the PI3K/Akt pathway. researchgate.net
In Vitro Pharmacological Characterization in Preclinical Cell Models
The initial pharmacological evaluation of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol derivatives is typically conducted using a variety of established in vitro cell models to assess their efficacy and mechanisms of action.
For investigating neuroprotective and potential anti-neurodegenerative effects, the human neuroblastoma SH-SY5Y cell line is widely employed. nih.govresearchgate.netnih.gov In this model, researchers can induce cellular stress or toxicity that mimics aspects of neurodegenerative conditions. For example, cells can be exposed to Aβ peptides to simulate Alzheimer's pathology or neurotoxins like MPP+ or H2O2 to induce oxidative stress and model Parkinson's disease. researchgate.netmdpi.comnih.gov Key assays performed in this model include:
Cell Viability Assays (e.g., MTT assay): To quantify the protective effect of the compound against the induced toxic insult. researchgate.netmdpi.com
ROS Measurement: To assess the compound's ability to reduce intracellular reactive oxygen species. mdpi.com
Apoptosis Assays: To determine if the compound can prevent programmed cell death by measuring markers like mitochondrial membrane potential. researchgate.net
To characterize anti-inflammatory activity, the murine macrophage cell line RAW 264.7 is the model of choice. nih.govmdpi.comnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a robust inflammatory response. The efficacy of benzofuran derivatives is then evaluated by measuring:
Nitric Oxide (NO) Production: Assessed using the Griess reagent. nih.gov
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified using methods like ELISA. nih.gov
Protein Expression: The levels of key inflammatory proteins (iNOS, COX-2) and signaling proteins (phosphorylated MAPKs, NF-κB) are measured by Western blotting. nih.govmdpi.com
These cellular models provide critical preliminary data on the biological activities of novel compounds, guiding further preclinical development.
Structure Activity Relationship Sar Studies of Z 5 3,5 Dimethoxystyryl Benzofuran 7 Ol Analogues
Influence of Stereochemistry on Biological Activity
The stereochemistry of the styryl linkage in molecules related to (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol is a pivotal determinant of their biological potency. The geometric configuration, whether cis (Z) or trans (E), dictates the molecule's three-dimensional shape, which in turn affects its ability to bind effectively to target sites such as enzymes or receptors.
Studies on resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a structurally similar stilbenoid, demonstrate this principle. In its natural form, E-resveratrol generally exhibits greater antiproliferative activity than its Z-isomer. researchgate.net For instance, against a panel of human cancer cell lines, the E-isomer was consistently more potent. researchgate.net However, this trend can be reversed upon substitution of the hydroxyl groups with methoxy (B1213986) groups, a feature directly relevant to the title compound. For example, Z-3,5,4'-trimethoxystilbene was found to be significantly more active than its corresponding E-isomer against several human cancer cell lines, including prostate (DU-145, LNCaP) and mouth epidermoid carcinoma (KB). researchgate.netresearchgate.net This reversal highlights that the interplay between stereochemistry and substitution patterns is crucial for optimizing biological activity. The Z-configuration in the methoxylated analogues may lock the molecule into a conformation that is more favorable for binding to specific anticancer targets.
Table 1: Comparison of Antiproliferative Activity of E and Z Isomers of Resveratrol and its Trimethoxy Analogue GI50 (µM) is the concentration required to inhibit 50% of cell growth.
| Compound | Isomer | DU-145 (Prostate) GI50 (µM) | LNCaP (Prostate) GI50 (µM) | M-14 (Melanoma) GI50 (µM) | KB (Carcinoma) GI50 (µM) |
|---|---|---|---|---|---|
| Resveratrol | E | 24.1 | 18.2 | 19.5 | 29.3 |
| Resveratrol | Z | 42.1 | 35.4 | 38.2 | 45.1 |
| 3,5,4'-Trimethoxystilbene | E | 1.1 | 1.5 | 1.3 | 2.9 |
| 3,5,4'-Trimethoxystilbene | Z | 0.04 | 0.05 | 1.5 | 0.1 |
Source: Adapted from research findings. researchgate.net
Impact of Benzofuran (B130515) Core Substitutions on Activity Profiles
The benzofuran nucleus serves as a critical scaffold, and substitutions upon it significantly modulate the molecule's activity profile. The presence and position of functional groups on this core structure can influence binding affinity, selectivity, and pharmacokinetic properties.
Role of the 7-Hydroxyl Group
The phenolic hydroxyl group at the 7-position of the benzofuran ring is a key feature for biological activity. This group can act as a hydrogen bond donor, promoting favorable interactions with biological targets. mdpi.com Structure-activity relationship studies of various benzofuran derivatives have repeatedly identified the phenolic hydroxy group as being crucial for modulating anticancer activity. mdpi.com Its ability to form hydrogen bonds can anchor the molecule within the active site of a target protein, thereby enhancing its inhibitory potency. The removal or replacement of this hydroxyl group often leads to a significant decrease in activity, underscoring its importance in the pharmacophore.
Effects of Substitutions at the 5-Position
For instance, replacing the styryl moiety with smaller or more polar groups would alter the compound's steric and electronic profile, likely affecting its binding affinity. Research on simplified viniferin analogues, which also contain a benzofuran core, has shown that removal of a styryl-like portion from the molecule leads to a less active compound, suggesting this group is critical for cytotoxicity. nih.gov Furthermore, studies on other benzofuran series have indicated that introducing substituents such as halogens or amino groups at the C-5 position is closely related to the compound's activity profile. nih.gov Therefore, the 5-(3,5-dimethoxystyryl) group is not merely a structural placeholder but an active contributor to the molecule's biological function.
Table 2: Effect of Benzofuran Core Modifications on Cytotoxicity IC50 (µM) is the concentration causing 50% cell growth inhibition.
| Compound Analogue | Modification | A375 (Melanoma) IC50 (µM) | H460 (Lung) IC50 (µM) |
|---|---|---|---|
| Viniferin Analogue 7 | Full Structure | 10.1 | 11.5 |
| Simplified Analogue 9 | Removal of 4-hydroxyphenyl from styryl-like moiety | 17.6 | 17.8 |
| Simplified Analogue 11 | Removal of entire styryl-like moiety | 28.5 | 28.1 |
Source: Adapted from cytotoxicity data of benzofuran-containing viniferin analogues. nih.gov
Contribution of the 3,5-Dimethoxystyryl Moiety to Biological Interactions
The 3,5-dimethoxystyryl portion of the molecule is a critical determinant of its biological activity, influencing both potency and mechanism of action through its specific substitution pattern and the nature of its connection to the benzofuran core.
Importance of Dimethoxy Substitutions
The presence of methoxy groups on the phenyl ring is a common feature in potent bioactive compounds, including many anticancer agents. These groups can enhance metabolic stability and lipophilicity, which may improve cell permeability and oral absorption. researchgate.net More importantly, they contribute to the electronic properties of the ring and can form specific interactions with target proteins.
Studies on resveratrol and its analogues have shown that methylation of the hydroxyl groups to methoxy groups often leads to a substantial increase in antiproliferative activity. researchgate.net For example, 3,5,4'-trimethoxystilbene is considerably more potent than resveratrol. researchgate.net Similarly, many potent tubulin polymerization inhibitors feature a trimethoxyphenyl (TMP) or dimethoxy phenyl (DMP) ring, which is recognized by the colchicine binding site on tubulin. nih.gov The 3,5-dimethoxy substitution pattern on the styryl moiety likely serves a similar purpose, optimizing interactions with the target site to elicit a potent biological response.
Significance of the Styryl Linkage Configuration
The styryl linkage, a two-carbon vinyl bridge, serves to connect the benzofuran and dimethoxyphenyl rings. The double bond within this linker confers rigidity and planarity to the molecule, holding the two aromatic systems in a specific spatial orientation. This conformational restriction is often essential for high-affinity binding to a biological target, as it reduces the entropic penalty of binding compared to a more flexible linker.
The importance of this rigid linker is supported by SAR studies on related compounds. For example, in styrylchromones, the styryl group is a key structural feature responsible for a wide range of biological activities. nih.govresearchgate.net When the double bond in stilbene (B7821643) analogues is reduced to a single bond (creating a flexible ethyl linkage), the biological activity is often significantly altered. nih.gov This change in activity underscores the importance of the planarity and rigidity imparted by the double bond. The specific (Z) configuration of this linkage, as discussed previously, further refines this orientation, ensuring an optimal fit with the molecular target.
Elucidation of Pharmacophoric Requirements for Specific Target Engagement
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target, ultimately triggering a biological response. For (Z)-5-(3,S-dimethoxystyryl)benzofuran-7-ol, a hybrid molecule incorporating both a benzofuran and a stilbene moiety, the key pharmacophoric features can be dissected based on the known activities of these parent scaffolds.
Key Pharmacophoric Features:
The Hydroxylated Benzofuran Ring: The 7-hydroxyl group on the benzofuran moiety is a critical feature. Phenolic hydroxyl groups are known to act as hydrogen bond donors, a crucial interaction for binding to the active sites of many enzymes. For instance, in the context of anticancer activity, the presence of a phenolic hydroxyl group on the benzofuran ring has been found to be crucial for modulating cytotoxic properties by promoting favorable interactions with the target protein.
The Planar Aromatic System: The extended, relatively planar system formed by the fusion of the benzofuran and styryl components is another important aspect of the pharmacophore. This planarity facilitates π-π stacking interactions with aromatic amino acid residues within a protein's active site.
Potential Biological Targets and Engagement:
Based on the activities of related compounds, (Z)-5-(3,5-dimethoxystyryl)benzofuran-7-ol and its analogues could potentially engage with several biological targets:
Tubulin: Many stilbenoid and benzofuran derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer effects. The trimethoxyphenyl group, structurally similar to the dimethoxystyryl moiety, is a known requirement for binding to the colchicine site on tubulin. Therefore, it is plausible that the dimethoxystyryl portion of the molecule interacts with this site, while the benzofuran ring provides additional binding interactions.
Tyrosinase: Stilbenoids are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The hydroxyl groups on the aromatic rings are often crucial for chelating the copper ions in the enzyme's active site. The 7-hydroxyl group of the benzofuran ring in the target compound could play a similar role.
Comparative SAR with Related Stilbenoid and Benzofuran Scaffolds
A comparative analysis of the SAR of (Z)-5-(3,5-dimethoxystyryl)benzofuran-7-ol with other stilbenoids and benzofurans can further illuminate the contribution of its unique hybrid structure to its potential biological activities.
Comparison with Stilbenoids (e.g., Resveratrol):
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied stilbenoid with a wide range of biological activities. Key SAR points for resveratrol and its analogues include:
Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings are critical for antioxidant and anticancer activities. The 4'-hydroxyl group is generally considered essential.
Stereochemistry: The trans-isomer of resveratrol is typically more biologically active than the cis-isomer.
Methoxy Substitution: Methylation of the hydroxyl groups can improve metabolic stability and bioavailability, though it may alter the specific biological activity.
In comparison, (Z)-5-(3,5-dimethoxystyryl)benzofuran-7-ol possesses a cis-stilbene-like core with methoxy groups at the 3 and 5 positions of the styryl ring, similar to some resveratrol analogues. The key difference is the replacement of the second phenyl ring with a hydroxylated benzofuran moiety. This modification introduces a heterocyclic system, potentially altering the molecule's planarity, polarity, and ability to form different types of interactions with biological targets.
Comparison with Benzofuran Scaffolds:
SAR studies on various benzofuran derivatives have revealed several important structural features for their biological activities, particularly in the context of anticancer agents:
Substitution at the 2- and 3-positions: The nature of the substituent at these positions on the furan (B31954) ring significantly influences activity. Large, aromatic groups can enhance cytotoxicity.
Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene portion of the benzofuran nucleus are crucial. Electron-donating groups like hydroxyl and methoxy, as well as electron-withdrawing groups like halogens, have been shown to modulate activity.
Hybrid Molecules: Incorporating other pharmacologically active scaffolds, such as chalcones or other heterocyclic rings, onto the benzofuran core has been a successful strategy for developing potent bioactive molecules.
(Z)-5-(3,5-dimethoxystyryl)benzofuran-7-ol can be viewed as a hybrid molecule where a stilbenoid moiety is attached at the 5-position of the benzofuran ring. This specific substitution pattern, combined with the 7-hydroxyl group, distinguishes it from many other reported benzofuran derivatives and suggests a potentially unique biological profile.
Interactive Data Tables
Due to the limited availability of specific quantitative SAR data for a series of direct analogues of (Z)-5-(3,5-dimethoxystyryl)benzofuran-7-ol, the following tables are illustrative and based on general SAR principles derived from related compound classes. They are intended to provide a framework for how such data would be presented and interpreted.
Table 1: Hypothetical SAR of Analogues with Modifications on the Benzofuran Ring
| Compound ID | R1 (at C-7) | R2 (at C-2) | R3 (at C-3) | Hypothetical Activity (e.g., IC50 in µM) | Notes |
| Parent | -OH | -H | -H | Baseline | (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol |
| Analogue 1 | -OCH3 | -H | -H | Likely decreased | Methylation of the phenolic hydroxyl may reduce hydrogen bonding capability. |
| Analogue 2 | -OH | -Phenyl | -H | Potentially increased | Aromatic substitution at C-2 often enhances anticancer activity. |
| Analogue 3 | -OH | -H | -Br | Potentially increased | Halogen substitution can improve binding affinity. |
Table 2: Hypothetical SAR of Analogues with Modifications on the Styryl Moiety
| Compound ID | R4 (at C-3') | R5 (at C-5') | R6 (at C-4') | Stereochemistry | Hypothetical Activity (e.g., IC50 in µM) | Notes |
| Parent | -OCH3 | -OCH3 | -H | Z (cis) | Baseline | (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol |
| Analogue 4 | -OH | -OH | -H | Z (cis) | Potentially altered | Hydroxyl groups may increase antioxidant activity but decrease cell permeability. |
| Analogue 5 | -OCH3 | -OCH3 | -OCH3 | Z (cis) | Potentially increased | A trimethoxyphenyl ring is a known pharmacophore for tubulin inhibition. |
| Analogue 6 | -OCH3 | -OCH3 | -H | E (trans) | Potentially decreased | The trans isomer may have a different binding mode or affinity. |
Therefore, it is not possible to provide the requested article with the specified detailed outline, as the foundational scientific information for "(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol" appears to be absent from the public domain at this time. Further research would be required to be published on this specific compound before a pharmacological profile as detailed in the user's request could be generated.
Advanced Analytical and Spectroscopic Techniques for Research on Z 5 3,5 Dimethoxystyryl Benzofuran 7 Ol
High-Resolution Mass Spectrometry for Compound Elucidation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of novel compounds like (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways, which are critical for structural confirmation and the identification of metabolic products. bohrium.com
Compound Elucidation: For the parent compound, HRMS provides a precise monoisotopic mass, which is compared with the theoretical mass calculated from its chemical formula (C₁₈H₁₆O₄). The high mass accuracy, typically within 5 ppm, allows for the unambiguous confirmation of the elemental composition. bohrium.com
Metabolite Identification: In biological systems, (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol is expected to undergo various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for detecting and identifying these metabolites in complex biological matrices like urine, plasma, and liver microsomes. researchgate.netresearchgate.netcurrentseparations.comnih.gov Common metabolic pathways for structurally related stilbenoids, such as resveratrol (B1683913), include hydroxylation, glucuronidation, and sulfation. researchgate.net These modifications can be readily identified by the characteristic mass shifts they produce in the HRMS spectrum.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the parent compound and its metabolites provide valuable structural information. The fragmentation patterns of benzofuran (B130515) and stilbene (B7821643) derivatives often involve characteristic losses of small neutral molecules. For instance, the fragmentation of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol might involve cleavage of the ether linkages, loss of methyl groups, or fragmentation of the benzofuran ring system.
Hypothetical HRMS Data and Fragmentation for (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol:
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Proposed Structure/Fragment |
| [M+H]⁺ | C₁₈H₁₇O₄⁺ | 297.1121 | 297.1125 | 1.3 | Protonated parent molecule |
| [M-CH₃]⁺ | C₁₇H₁₄O₄⁺ | 282.0886 | 282.0890 | 1.4 | Loss of a methyl radical |
| [M-H₂O+H]⁺ | C₁₈H₁₅O₃⁺ | 279.1016 | 279.1020 | 1.4 | Loss of water |
| [M+Glucuronide+H]⁺ | C₂₄H₂₅O₁₀⁺ | 473.1442 | 473.1448 | 1.3 | Glucuronide conjugate |
| [M+Sulfate+H]⁺ | C₁₈H₁₇O₇S⁺ | 377.0689 | 377.0694 | 1.3 | Sulfate conjugate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Complex Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. core.ac.ukhyphadiscovery.comanalis.com.my For (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment. analis.com.my
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:
Aromatic protons on the benzofuran and dimethoxystyryl rings.
Olefinic protons of the styryl double bond, with a characteristic coupling constant for the Z-configuration.
A singlet for the phenolic hydroxyl proton.
Singlets for the methoxy (B1213986) group protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals would correspond to:
Quaternary and protonated carbons of the aromatic rings.
Olefinic carbons.
Methoxy carbons.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to identify adjacent protons in the aromatic rings and the vinyl group. analis.com.my
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. analis.com.my
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different structural fragments of the molecule, such as the styryl group to the benzofuran core. analis.com.my
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm the Z-stereochemistry of the double bond through the observation of spatial proximity between the olefinic protons.
Hypothetical ¹H and ¹³C NMR Data for (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.0 | 145 - 150 |
| H-3 | 6.8 - 7.0 | 105 - 110 |
| H-4 | 7.2 - 7.4 | 120 - 125 |
| H-6 | 7.0 - 7.2 | 115 - 120 |
| 7-OH | 9.0 - 10.0 | - |
| H-α | 6.5 - 6.7 | 125 - 130 |
| H-β | 6.5 - 6.7 | 128 - 133 |
| H-2', H-6' | 6.4 - 6.6 | 105 - 110 |
| H-4' | 6.3 - 6.5 | 100 - 105 |
| 3',5'-OCH₃ | 3.8 - 3.9 | 55 - 60 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Insights
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. dea.gov For (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad band around 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
C-H stretching: Bands around 3000-3100 cm⁻¹ for aromatic and vinylic C-H bonds, and around 2850-3000 cm⁻¹ for the methoxy C-H bonds.
C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region due to the aromatic rings and the styryl double bond.
C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the aryl ether and phenolic C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. nih.govresearchgate.net The extended π-conjugated system of the styrylbenzofuran chromophore in (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol is expected to result in strong absorption in the UV-Vis region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.
Expected Spectroscopic Data:
| Technique | Functional Group/Chromophore | Expected Absorption Range |
| IR | Phenolic O-H | 3200-3600 cm⁻¹ (broad) |
| IR | Aromatic/Vinylic C-H | 3000-3100 cm⁻¹ |
| IR | Aliphatic C-H (methoxy) | 2850-3000 cm⁻¹ |
| IR | Aromatic/Vinylic C=C | 1500-1650 cm⁻¹ |
| IR | C-O (ether, phenol) | 1000-1300 cm⁻¹ |
| UV-Vis | Styrylbenzofuran (π → π*) | 300-380 nm |
Chromatographic Methods for Purification and Quantification in Research Matrices (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the isolation, purification, and quantification of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol from natural extracts or synthetic reaction mixtures. column-chromatography.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of stilbenoids and related phenolic compounds. scielo.org.za
Purification: Preparative HPLC with a reversed-phase column (e.g., C18) is ideal for isolating the compound. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would be employed.
Quantification: Analytical HPLC coupled with a UV or mass spectrometric detector can be used for the accurate quantification of the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, although derivatization may be necessary to increase its volatility and thermal stability. researchgate.netresearchgate.net The phenolic hydroxyl group can be derivatized, for example, by silylation. GC-MS provides excellent separation and sensitive detection, and the mass spectra can be used for identification by comparison with spectral libraries.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Advanced Spectroscopic Probes for Studying Molecular Interactions
Understanding the molecular interactions of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol with its biological targets is key to elucidating its mechanism of action. Advanced spectroscopic techniques can provide valuable insights into these interactions.
Fluorescence Spectroscopy: Many stilbenoid compounds are naturally fluorescent, and this property can be exploited to study their binding to proteins and other macromolecules. nih.govnih.gov
Binding Affinity: The intrinsic fluorescence of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol may change upon binding to a target protein. This change in fluorescence intensity or wavelength of maximum emission can be monitored to determine the binding affinity (Kd).
Conformational Changes: Binding of the compound may induce conformational changes in the target protein, which can be detected by monitoring the fluorescence of intrinsic fluorophores within the protein (e.g., tryptophan residues) or by using extrinsic fluorescent probes. nih.govnih.gov
Fluorescence Anisotropy: This technique measures the rotational diffusion of the fluorescent molecule. An increase in anisotropy upon binding to a larger protein molecule can provide further evidence of interaction. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to investigate whether the binding of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol alters the secondary structure of a target protein.
By employing these advanced analytical and spectroscopic techniques, researchers can gain a comprehensive understanding of the chemical properties, metabolic fate, and molecular interactions of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, which is essential for its further development as a potential therapeutic agent.
Computational Chemistry and Molecular Modeling Approaches for Z 5 3,5 Dimethoxystyryl Benzofuran 7 Ol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. nih.gov Techniques like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of benzofuran (B130515) derivatives. materialsciencejournal.org These studies can elucidate the distribution of electrons within the molecule, predict its geometric structure, and calculate various descriptors that correlate with its chemical behavior.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. dergipark.org.trnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.tr For benzofuran derivatives, these calculations help in understanding their reaction mechanisms and predicting their interactions with biological macromolecules. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Benzofuran Derivative Note: This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and kinetic stability. dergipark.org.tr |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |
| Ionization Potential | 7.1 eV | The energy required to remove an electron from the molecule. |
Molecular Docking and Dynamics Simulations for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netafricanjournalofbiomedicalresearch.com It is widely used in drug discovery to identify potential biological targets for a ligand and to understand its binding mode at the atomic level. nih.govaber.ac.uk For compounds in the benzofuran class, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer and Alzheimer's disease. researchgate.netnih.govnih.gov
The process involves placing the ligand, such as (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, into the binding site of a target protein. An algorithm then samples different conformations and orientations of the ligand, calculating a "docking score" or binding energy for each pose. researchgate.netafricanjournalofbiomedicalresearch.com Lower binding energies typically indicate a more favorable and stable interaction. africanjournalofbiomedicalresearch.com Following docking, molecular dynamics (MD) simulations can be performed to model the behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. nih.gov
Table 2: Example Molecular Docking Results for a Benzofuran Ligand Against a Kinase Target Note: This table presents hypothetical data for illustrative purposes.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Epidermal Growth Factor Receptor (4HJO) | -9.8 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| Lysine-specific demethylase 1 (LSD1) | -8.5 | Asp555, His564 | Hydrogen Bond, Pi-Alkyl |
De Novo Design of Novel Analogues based on Computational Predictions
De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a known active compound. researchgate.net Based on the structural and electronic information obtained from quantum chemical studies and the binding mode insights from molecular docking of a lead compound like (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol, new analogues can be designed.
Strategies such as scaffold hopping and conformational restriction are employed to generate novel chemical entities. nih.gov For instance, the benzofuran core could be replaced with another bioisosteric ring system, or substituents on the styryl or benzofuran moieties could be modified to enhance binding affinity or improve pharmacokinetic properties. Deep learning models, such as recurrent neural networks, can be trained on large chemical databases to generate molecules predicted to be active against a specific biological target. researchgate.net These computationally designed analogues are then prioritized for synthesis based on predicted activity, synthetic accessibility, and drug-likeness.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds like benzofuran derivatives, a QSAR model can be developed to predict the activity of newly designed analogues without the need for immediate synthesis and testing. nih.gov
The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of known benzofuran compounds with measured biological activity. Statistical methods, such as multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed activity. researchgate.net A statistically robust QSAR model can be a valuable tool for virtual screening and for understanding which structural features are most important for the desired biological effect. nih.gov
Table 3: Hypothetical 3D-QSAR Model for Benzofuran Derivatives Note: This table presents hypothetical data for illustrative purposes.
| Model Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability, obtained through cross-validation. |
| F-statistic | 125.4 | Indicates the statistical significance of the regression model. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to assess the likely Absorption, Distribution, Metabolism, and Excretion characteristics of a molecule. nih.govfrontiersin.org These predictions help researchers prioritize compounds that are more likely to be orally bioavailable and have a suitable duration of action, while filtering out those with potential liabilities. sciepub.com
Various computational models are available to predict key ADME parameters. For instance, Lipinski's "Rule of Five" is a widely used guideline to assess drug-likeness and predict oral bioavailability. nih.gov Other models can predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity. nih.govfrontiersin.org Applying these predictive tools to (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol and its designed analogues allows for the early identification of promising candidates for further development. f1000research.com
Table 4: Predicted In Silico ADME Profile for a Research Compound Note: This table presents hypothetical data for illustrative purposes.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |
| LogP (Lipophilicity) | 3.2 | Indicates good membrane permeability. |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| H-bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |
| GI Absorption | High | Likely to be well-absorbed from the gut. nih.gov |
| BBB Permeant | No | The compound is not expected to cross the blood-brain barrier. nih.gov |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic enzyme. |
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the future research directions and translational perspectives for the specific chemical compound (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol .
Consequently, it is not possible to construct a scientifically accurate and informative article that adheres to the user's detailed outline, which includes:
Exploration of Novel Biological Targets and Therapeutic Areas
Development of Advanced Synthetic Methodologies for Complex Analogues
Integration with Omics Technologies for Systems-Level Understanding
Application in Chemical Biology Tools and Probe Development
Strategies for Overcoming Research Challenges and Gaps in Understanding
The lack of specific data prevents a meaningful discussion of these advanced research topics for this particular compound. The highly specific chemical name suggests it may be a novel compound that has not yet been extensively studied or reported in publicly accessible scientific databases.
Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research on "(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol" is needed before a comprehensive overview of its future research directions can be compiled.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
